REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[C:12]([OH:21])(=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH2:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>C(O)CCCC.[Cu].O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[C:12]([OH:21])=[O:20])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
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C(C=1C(N)=CC=CC1)(=O)O
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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C(CCCC)O
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Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
Copper
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Quantity
|
126 mg
|
Type
|
catalyst
|
Smiles
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[Cu]
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
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Type
|
CUSTOM
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Details
|
was stirred at 120° C. for 0.5 h and at 140° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
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DISSOLUTION
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Details
|
to dissolve the product
|
Type
|
EXTRACTION
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Details
|
the water layer was extracted with ethyl acetate (3×)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Ethanol was added to the obtained product
|
Type
|
FILTRATION
|
Details
|
The title compound (14.4 g, 43%) was collected by filtration of the ethanol mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)NC1=C(C(=O)O)C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |